6,7-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
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Overview
Description
6,7-Dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromenone core substituted with methoxy groups, a methyl group, and a morpholinyl-oxoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Addition of the Methyl Group: The methyl group at position 4 can be introduced through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Morpholinyl-Oxoethyl Side Chain: The final step involves the introduction of the morpholinyl-oxoethyl side chain through a nucleophilic substitution reaction. This can be achieved by reacting the chromenone intermediate with a suitable morpholine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl-oxoethyl side chain, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the morpholinyl-oxoethyl side chain.
Scientific Research Applications
6,7-Dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: An organic triazine derivative used for activation of carboxylic acids.
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one: A pharmaceutical intermediate used in the preparation of gefitinib.
Uniqueness
6,7-Dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its chromenone core, combined with the morpholinyl-oxoethyl side chain, allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C18H21NO6/c1-11-12-8-15(22-2)16(23-3)10-14(12)25-18(21)13(11)9-17(20)19-4-6-24-7-5-19/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
FKBUXKFDCHNTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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